molecular formula C9H9ClN2O B12733804 (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde CAS No. 133661-90-2

(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde

Cat. No.: B12733804
CAS No.: 133661-90-2
M. Wt: 196.63 g/mol
InChI Key: DFGSJBMADDOJCE-KPKJPENVSA-N
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Description

(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a chlorophenyl group attached to an ethylidene hydrazinecarboxaldehyde moiety. This compound has garnered interest due to its potential reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde typically involves the reaction of 2-chlorobenzaldehyde with hydrazine derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but common methods include refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde involves its interaction with molecular targets through its reactive functional groups The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-Chlorophenyl)ethylideneamino]formamide
  • 2-Chlorobenzaldehyde derivatives

Uniqueness

(E)-(1-(2-Chlorophenyl)ethylidene)hydrazinecarboxaldehyde is unique due to its specific structure, which combines a chlorophenyl group with an ethylidene hydrazinecarboxaldehyde moiety

Properties

CAS No.

133661-90-2

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

N-[(E)-1-(2-chlorophenyl)ethylideneamino]formamide

InChI

InChI=1S/C9H9ClN2O/c1-7(12-11-6-13)8-4-2-3-5-9(8)10/h2-6H,1H3,(H,11,13)/b12-7+

InChI Key

DFGSJBMADDOJCE-KPKJPENVSA-N

Isomeric SMILES

C/C(=N\NC=O)/C1=CC=CC=C1Cl

Canonical SMILES

CC(=NNC=O)C1=CC=CC=C1Cl

Origin of Product

United States

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